

# Solubility profile of 4,6-Dimethoxy-5-nitropyrimidine in organic solvents

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## Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

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An In-depth Technical Guide to the Solubility Profile of **4,6-Dimethoxy-5-nitropyrimidine** in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for **4,6-dimethoxy-5-nitropyrimidine** in a range of common organic solvents. This is not unusual for specialized chemical compounds. This technical guide, therefore, aims to provide a robust framework for researchers to determine the solubility profile of this compound. It will detail the known physicochemical properties, present a comprehensive experimental protocol for solubility determination, and discuss the general principles governing the solubility of pyrimidine derivatives.

## Physicochemical Properties of 4,6-Dimethoxy-5-nitropyrimidine

Understanding the fundamental physicochemical properties of **4,6-dimethoxy-5-nitropyrimidine** is crucial for predicting its behavior in various solvent systems and for the design of relevant experiments. A summary of its key properties is presented below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>4</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	185.14 g/mol <a href="#">[2]</a>
CAS Number	15846-14-7 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	4,6-dimethoxy-5-nitropyrimidine <a href="#">[2]</a>
InChI Key	VPNSJECVDVDBDTA-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Canonical SMILES	COC1=C(C(=NC=N1)OC)--INVALID-LINK--[O-] <a href="#">[1]</a> <a href="#">[2]</a>
Predicted XlogP	0.6 <a href="#">[1]</a> <a href="#">[2]</a>

## General Principles of Solubility for Pyrimidine Derivatives

The solubility of pyrimidine derivatives such as **4,6-dimethoxy-5-nitropyrimidine** is influenced by a combination of factors related to both the solute and the solvent.[\[5\]](#) The foundational principle of "like dissolves like" is a key concept in predicting solubility.[\[5\]](#)

Key factors influencing solubility include:

- Solvent Polarity: The polarity of the solvent plays a critical role. The presence of two methoxy groups and a nitro group on the pyrimidine ring of **4,6-dimethoxy-5-nitropyrimidine** imparts a degree of polarity. This suggests a higher affinity for and greater solubility in polar solvents. Polar pyrimidine derivatives are expected to dissolve better in polar solvents, while nonpolar derivatives will be more soluble in nonpolar solvents.[\[5\]](#)
- Substituents: The nature of the substituent groups on the pyrimidine ring significantly affects solubility. The methoxy groups can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents. The electron-withdrawing nitro group will also influence the overall electronic distribution and intermolecular interactions.
- Temperature: In general, the solubility of solid organic compounds in liquid solvents increases with increasing temperature.[\[5\]](#)

- Crystalline Structure: The stability of the compound's crystal lattice, quantified by its lattice energy, can impact its solubility. A more stable and tightly packed crystal structure will generally result in lower solubility as more energy is required to break the crystal lattice.[5]

## Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its application to **4,6-dimethoxy-5-nitropyrimidine**.

**Objective:** To determine the equilibrium solubility of **4,6-dimethoxy-5-nitropyrimidine** in a selected organic solvent at a constant temperature.

### Materials and Equipment:

- High-purity **4,6-dimethoxy-5-nitropyrimidine**
- Analytical grade organic solvents
- Thermostatically controlled shaker or water bath
- Analytical balance
- Sealed glass vials with inert caps
- Calibrated volumetric flasks and pipettes
- Syringes and syringe filters (e.g., 0.45  $\mu\text{m}$  pore size, solvent-compatible)
- A validated analytical method for concentration determination (e.g., HPLC-UV, GC)

### Procedure:

- Preparation of Saturated Solution: Add an excess amount of **4,6-dimethoxy-5-nitropyrimidine** to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.[5]

- **Equilibration:** Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure that equilibrium is reached. This period can range from several hours to days and should be determined empirically.
- **Sample Withdrawal and Filtration:** Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to permit the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the withdrawn solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent an overestimation of the solubility.[5]
- **Analysis:** The concentration of **4,6-dimethoxy-5-nitropyrimidine** in the clear, filtered supernatant is then determined using a pre-validated analytical method such as HPLC-UV. This typically involves creating a calibration curve from standard solutions of known concentrations.
- **Calculation of Solubility:** The solubility is calculated based on the measured concentration of the analyte in the saturated solution. The results can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or mole fraction.

## Visualization of the Experimental Workflow

The diagram below outlines the logical steps involved in the experimental determination of solubility as described in the protocol.



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Caption: Experimental workflow for determining the solubility of a solid in a solvent.

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